NIR-667 N-succinimidyl ester
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Overview
Description
NIR-667 N-succinimidyl ester is a chemical compound widely used in scientific research, particularly in the field of fluorescence labeling. It is known for its ability to label proteins, peptides, and other biomolecules due to its high reactivity with amino groups. The compound is characterized by its near-infrared fluorescence properties, making it suitable for various imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIR-667 N-succinimidyl ester typically involves the coupling reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent. This method ensures the formation of the active ester, which is highly reactive with primary amines . The reaction conditions often include the use of solvents like acetonitrile and the presence of a base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The compound is typically stored at low temperatures (around -20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NIR-667 N-succinimidyl ester primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group readily reacts with primary amines, forming stable amide bonds.
Common Reagents and Conditions
The common reagents used in reactions with this compound include primary amines, which are abundant in biomolecules like proteins and peptides. The reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biomolecules.
Major Products Formed
The major products formed from reactions involving this compound are labeled biomolecules. These labeled biomolecules retain their biological activity while exhibiting fluorescence properties, making them useful for various imaging applications.
Scientific Research Applications
NIR-667 N-succinimidyl ester is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:
In vitro and in vivo imaging: The compound is used to label biomolecules for imaging purposes, allowing researchers to track their movement, distribution, and interactions within living cells or organisms.
Cellular targeting: NIR-667 labeled antibodies or other targeting molecules can be used to specifically deliver drugs or imaging agents to diseased cells.
Bioconjugation: The compound is a valuable tool for bioconjugation reactions, enabling the covalent linking of biomolecules for various research purposes.
Mechanism of Action
The mechanism of action of NIR-667 N-succinimidyl ester involves the formation of stable amide bonds with primary amines in biomolecules. The N-hydroxysuccinimide ester group in the compound reacts with the amino groups, resulting in the covalent attachment of the fluorescent label to the biomolecule. This process allows for the visualization and tracking of the labeled biomolecules in various biological systems.
Comparison with Similar Compounds
NIR-667 N-succinimidyl ester is unique due to its near-infrared fluorescence properties, which provide deeper tissue penetration and minimal background noise compared to other fluorescent dyes. Similar compounds include:
Fluorescein isothiocyanate (FITC): A widely used fluorescent dye that reacts with primary amines but has lower tissue penetration compared to NIR-667.
Rhodamine B isothiocyanate: Another fluorescent dye with similar reactivity but different spectral properties.
Biological Activity
NIR-667 N-succinimidyl ester is a near-infrared (NIR) fluorescent compound that has garnered significant attention in biological research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in imaging, and relevant case studies.
The biological activity of this compound is largely attributed to its ability to form stable covalent bonds with primary amines present in biomolecules. The key functional group in this compound is the N-hydroxysuccinimide (NHS) ester , which readily reacts with amino groups, making it an effective tool for bioconjugation reactions. This reaction facilitates the attachment of the NIR fluorophore to proteins, antibodies, and other biomolecules, enabling researchers to visualize and track these molecules in various biological systems.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₃₃N₃O₅S
- Molecular Weight : 567.08 g/mol
- CAS Number : 151134-79-1
The compound exhibits strong fluorescence properties in the near-infrared spectrum, allowing for deep tissue penetration and minimal background interference, which is crucial for in vivo imaging applications.
Applications in Biological Imaging
This compound is primarily used in fluorescence imaging due to its excellent optical properties. Its applications include:
- In Vivo Imaging : The compound's ability to penetrate tissues makes it suitable for tracking cellular processes and monitoring disease progression in animal models.
- Bioconjugation : Researchers utilize NIR-667 to label biomolecules for various research purposes, enhancing the visualization of proteins and peptides during experiments.
- Clinical Diagnostics : The compound aids in the detection of specific biomarkers associated with diseases, facilitating early diagnosis and treatment monitoring.
Study 1: Enhanced Tumor Visualization
A study demonstrated the use of NIR-667 conjugated to a cyclic peptide targeting integrin αvβ3 in tumor models. The results indicated a tumor-to-background ratio (TBR) of 17.2 at 4 hours post-injection, significantly higher than traditional fluorophores like Cy5.5 . This enhanced visibility allows for better surgical guidance during tumor resections.
Study 2: Immunophotodiagnosis
In another investigation focusing on epidermal growth factor receptor (EGFR) overexpression in oral precancerous lesions, NIR-667 was utilized for targeted imaging. The conjugation of NIR-667 with antibodies facilitated the identification of EGFR-positive cells, showcasing its potential as a diagnostic tool for early cancer detection .
Study 3: Multimodal Imaging Techniques
Recent advancements included using NIR-667 in multimodal imaging approaches that combine fluorescence with radioguided surgery. This method altered clinical strategies in 30% of cases by providing real-time feedback on tumor localization during surgical procedures .
Comparative Analysis of Fluorophores
To illustrate the effectiveness of NIR-667 compared to other fluorophores, the following table summarizes key attributes:
Fluorophore | Emission Wavelength | TBR (Tumor-to-Background Ratio) | Clearance Mechanism |
---|---|---|---|
NIR-667 | ~700 nm | 17.2 | Renal Filtration |
IRDye800-CW | ~800 nm | 5.1 | Hepatic Metabolism |
Cy5.5 | ~700 nm | 2.7 | Mixed Metabolism |
Properties
IUPAC Name |
[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N4O5.ClH/c1-4-32(5-2)21-11-13-23-25(20-31)24-14-12-22(19-27(24)38-26(23)18-21)33(6-3)17-9-7-8-10-30(37)39-34-28(35)15-16-29(34)36;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOQVGBXADQGH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)ON4C(=O)CCC4=O)C=C3O2)C#N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158358-57-7 |
Source
|
Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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